REACTION_SMILES
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[BH4-:23].[Br:4][c:5]1[cH:6][cH:7][c:8]([F:22])[c:9]([CH:11]([c:12]2[s:13][c:14]3[c:15]([cH:16]2)[cH:17][cH:18][cH:19][cH:20]3)[Cl:21])[cH:10]1.[CH3:1][C:2]#[N:3].[Na+:24].[Na+:26].[OH-:25].[OH2:27]>>[Br:4][c:5]1[cH:6][cH:7][c:8]([F:22])[c:9]([CH2:11][c:12]2[s:13][c:14]3[c:15]([cH:16]2)[cH:17][cH:18][cH:19][cH:20]3)[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(Br)cc1C(Cl)c1cc2ccccc2s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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Type
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product
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Smiles
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Fc1ccc(Br)cc1Cc1cc2ccccc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |